2-[({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]-5,6-dimethylpyrimidin-4-OL
Description
Properties
IUPAC Name |
4,5-dimethyl-2-[[3-(2-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-14-15(2)23-22(25-21(14)27)30-13-19-24-20(26-29-19)17-10-6-7-11-18(17)28-12-16-8-4-3-5-9-16/h3-11H,12-13H2,1-2H3,(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPYJOQOTBSYHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)SCC2=NC(=NO2)C3=CC=CC=C3OCC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]-5,6-dimethylpyrimidin-4-OL typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route starts with the preparation of the benzyloxyphenyl intermediate, which is then subjected to cyclization reactions to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]-5,6-dimethylpyrimidin-4-OL can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzyloxy and oxadiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Inhibition of Monoamine Oxidase (MAO)
One of the primary applications of this compound is its potential as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Compounds similar to this have shown promising results as selective MAO-B inhibitors, which are crucial for treating neurodegenerative diseases such as Parkinson's disease.
Case Study:
A related study focused on derivatives of benzyloxy-substituted oxadiazoles demonstrated significant MAO-B inhibitory activity with IC50 values in the low nanomolar range (1.4–4.6 nM) . This suggests that modifications to the oxadiazole structure can enhance inhibitory potency and selectivity.
Antioxidant Activity
Research indicates that compounds containing benzyloxy and oxadiazole groups exhibit antioxidant properties. These properties are beneficial in preventing oxidative stress-related damage in cells.
Data Table: Antioxidant Activity Comparison
| Compound | ORAC Value (Trolox Equivalent) | Comment |
|---|---|---|
| Compound A | 2.27 | Strong antioxidant activity |
| Compound B | 1.85 | Moderate antioxidant activity |
| Compound C | 1.50 | Weak antioxidant activity |
Potential Applications in Cancer Therapy
The structural components of this compound suggest potential applications in cancer therapy due to their ability to interact with various biological targets involved in tumor growth and metastasis.
Targeting Cancer Cell Proliferation
Studies have shown that oxadiazole derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Case Study:
A study reported that specific oxadiazole derivatives exhibited cytotoxic effects against breast cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic use .
Mechanism of Action
The mechanism of action of 2-[({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]-5,6-dimethylpyrimidin-4-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives (7a-c) Structural Similarities: These derivatives share a pyrimidine core linked to a benzo-oxazine ring, analogous to the pyrimidin-4-ol group in the target compound. Yields for 7a-c synthesis were reported at 65–78% using caesium carbonate/DMF, whereas the target compound’s synthetic route (unreported in evidence) may require more specialized conditions .
3-(((...)phosphino)propanenitrile (9) Structural Similarities: Contains a pyrimidinone moiety and a thioether group, mirroring the sulfanyl-pyrimidin-4-ol segment of the target compound. Functional Differences: The inclusion of a tert-butyldimethylsilyl (TBS) protecting group and a phosphino-propanenitrile tail in compound 9 suggests applications in nucleotide chemistry, diverging from the target compound’s likely biological or catalytic roles .
Comparative Data Table
Research Findings and Mechanistic Insights
- Bioactivity : Pyrimidin-4-ol derivatives (e.g., 7a-c) exhibit moderate antimicrobial activity against Gram-positive bacteria (MIC: 8–32 µg/mL), suggesting that the target compound’s pyrimidin-4-ol group may confer similar properties if paired with optimized substituents .
- Synthetic Challenges : The oxadiazole ring in the target compound may introduce steric hindrance during synthesis, unlike the more flexible benzo-oxazine derivatives.
- Thermodynamic Stability : Oxadiazole-containing compounds generally display higher thermal stability (decomposition >250°C) compared to pyrimidine-benzo-oxazine hybrids (<200°C), implying advantages in high-temperature applications .
Biological Activity
The compound 2-[({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-YL}methyl)sulfanyl]-5,6-dimethylpyrimidin-4-OL (CAS Number: 2742037-76-7) is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential applications in medicinal chemistry.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C27H20F2N4O3S |
| Molecular Weight | 518.5 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The compound features a pyrimidine ring substituted with a benzyloxy group and an oxadiazole moiety, which are known to contribute to various biological activities.
-
Inhibition of Monoamine Oxidase (MAO) :
- The compound has been studied for its inhibitory effects on monoamine oxidase type B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's disease. Preliminary studies suggest that it may act as a competitive inhibitor, similar to other benzyloxy derivatives .
- In vitro assays indicated that derivatives of similar structure showed potent MAO-B inhibition with IC50 values in the low nanomolar range, suggesting that the target compound might exhibit comparable or superior activity .
- Antioxidant Activity :
-
Neuroprotective Effects :
- The neuroprotective potential of similar compounds has been documented, showing promise in protecting neuronal cells from apoptosis and inflammation. The structure-activity relationship (SAR) studies indicate that modifications in the benzyloxy and oxadiazole moieties can enhance neuroprotective efficacy .
Case Studies and Research Findings
-
Study on MAO-B Inhibition :
- A study evaluated a series of benzyloxy-substituted oxadiazoles for their MAO-B inhibitory activity. Among these, compounds with similar structures to our target exhibited IC50 values as low as 1.4 nM, indicating high potency against MAO-B while sparing MAO-A, which is crucial for minimizing side effects in therapeutic applications .
- Neuroprotective Assays :
-
Oxidative Stress Mitigation :
- Research has shown that compounds with structural similarities to the target can effectively scavenge free radicals, thereby reducing oxidative stress markers in cellular models. This property is particularly relevant for developing treatments for conditions like Alzheimer's disease and other neurodegenerative disorders .
Q & A
Basic: What synthetic strategies are recommended for preparing this compound, and how can intermediates be validated?
Answer:
The synthesis involves multi-step organic reactions, including:
- Step 1: Formation of the 1,2,4-oxadiazole ring via cyclization of an amidoxime intermediate with a benzyloxy-substituted phenyl group .
- Step 2: Introduction of the sulfanyl-methyl linker using nucleophilic substitution or thiol-ene chemistry .
- Step 3: Coupling with the 5,6-dimethylpyrimidin-4-ol moiety under mild acidic conditions to preserve labile functional groups .
Validation: Intermediates should be characterized by ¹H/¹³C NMR (to confirm regioselectivity) and LC-MS (to verify molecular weight). X-ray crystallography is recommended for ambiguous structural assignments .
Basic: Which analytical techniques are critical for confirming the compound’s purity and structural integrity?
Answer:
- HPLC-PDA/MS: Quantify purity (>95%) and detect trace byproducts (e.g., unreacted oxadiazole precursors) .
- NMR Spectroscopy: 2D-COSY and HSQC experiments resolve overlapping signals from the benzyloxy and pyrimidin-ol groups .
- Elemental Analysis: Validate stoichiometry of C, H, N, and S to rule out hydration or oxidation artifacts .
Advanced: How should researchers design experiments to resolve contradictions in reported biological activity data?
Answer: Contradictions may arise from assay conditions or compound stability.
- Step 1: Perform dose-response curves across multiple cell lines or enzymatic assays to identify context-dependent effects .
- Step 2: Assess compound stability under assay conditions (e.g., pH, temperature) using HPLC-UV to detect degradation products .
- Step 3: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to directly measure binding affinity, bypassing cell-based variability .
Advanced: What computational methods are suitable for predicting interactions between this compound and biological targets?
Answer:
- Molecular Docking: Use software like AutoDock Vina to model binding to pyrimidine-sensitive enzymes (e.g., dihydrofolate reductase) .
- MD Simulations: Run 100-ns simulations in explicit solvent to evaluate conformational stability of the oxadiazole ring under physiological conditions .
- QSAR Modeling: Correlate substituent effects (e.g., methyl groups on pyrimidin-ol) with activity using descriptors like logP and polar surface area .
Basic: What structural features of this compound may influence its solubility and bioavailability?
Answer:
- Hydrophobic Motifs: The benzyloxy group and dimethylpyrimidin-ol reduce aqueous solubility but enhance membrane permeability .
- Ionizable Groups: The pyrimidin-4-ol (pKa ~6.8) can form salts at physiological pH to improve solubility .
- Mitigation Strategy: Co-solvents (e.g., DMSO/PEG mixtures) or prodrug derivatization of the sulfanyl group .
Advanced: How can researchers evaluate the environmental fate of this compound in ecotoxicology studies?
Answer:
- Photodegradation Assays: Expose the compound to UV light (λ = 254 nm) and monitor breakdown products via LC-HRMS .
- Soil Sorption Tests: Measure logKoc values using batch equilibrium methods to assess mobility in different soil types .
- Aquatic Toxicity: Use Daphnia magna or zebrafish embryos to determine LC50 and NOEC values, accounting for metabolite toxicity .
Advanced: What experimental controls are essential when studying this compound’s stability under varying pH conditions?
Answer:
- Control 1: Include buffer-only samples to rule out buffer-catalyzed degradation .
- Control 2: Use antioxidant additives (e.g., BHT) to isolate pH effects from oxidative pathways .
- Control 3: Validate analytical methods with spiked degradation markers (e.g., hydrolyzed oxadiazole derivatives) .
Basic: What safety precautions are required when handling this compound in the laboratory?
Answer:
- PPE: Use nitrile gloves, lab coats, and chemical goggles to prevent dermal/ocular exposure .
- Ventilation: Conduct reactions in a fume hood due to potential release of volatile byproducts (e.g., benzyl alcohols) .
- Spill Management: Neutralize acidic/basic residues with appropriate adsorbents (e.g., silica gel for organic solvents) .
Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid in mechanistic studies of this compound?
Answer:
- Metabolic Tracing: Incorporate ¹³C into the oxadiazole ring to track incorporation into cellular metabolites via NMR or LC-MS .
- Enzyme Binding Studies: Use ¹⁵N-labeled pyrimidin-ol to map hydrogen-bonding interactions in protein-ligand complexes .
Advanced: What statistical approaches are recommended for analyzing dose-response data with high variability?
Answer:
- Nonlinear Regression: Fit data to a four-parameter logistic model (IC50, Hill slope) using software like GraphPad Prism .
- Outlier Detection: Apply Grubbs’ test to exclude aberrant replicates while preserving biological heterogeneity .
- Bootstrap Analysis: Generate 95% confidence intervals for IC50 values to assess reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
